Product packaging for Amberlite CG-400(Cat. No.:CAS No. 37247-87-3)

Amberlite CG-400

Cat. No.: B7765734
CAS No.: 37247-87-3
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-SCYLSFHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amberlite CG-400 is a strongly basic anion-exchange resin supplied in the chloride (Cl−) form, with a polystyrene divinylbenzene matrix and quaternary ammonium functional groups . This macroreticular resin is designed for high-capacity ion exchange, making it a valuable tool in research for the separation, purification, and pre-concentration of various ionic species from complex solutions . In laboratory settings, this compound is particularly significant for environmental and analytical chemistry research. It has been effectively applied in studies for the removal of toxic contaminants from wastewater, such as thiophenol, demonstrating its utility in treating industrial effluent . Furthermore, its application extends to the precise isolation and subsequent analysis of specific elements, including the use of its nitrate form for the determination of uranium and thorium in complex natural samples . The mechanism of action involves the reversible exchange of its chloride counter-ions with other anions in the surrounding solution. The quaternary ammonium groups, often denoted as –NR 3 + , provide fixed positive charges that electrostatically attract and bind negatively charged ions . This process is influenced by factors such as the ionic strength and pH of the solution, allowing for selective separation protocols . The resin can be regenerated and reused after exhaustion, typically by treatment with a concentrated salt solution, which enhances its cost-effectiveness and practicality for lab-scale processes . Handling Notes: Observe standard safety precautions for fine particulates. Use personal protective equipment, including gloves, eye protection, and a dust mask. Avoid generating dust and aerosols . Important Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B7765734 Amberlite CG-400 CAS No. 37247-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-SCYLSFHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040130
Record name Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.48e-01 g/L
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

146-48-5, 37247-87-3
Record name Yohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amberlite CG 400
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yohimbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yohimbine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 °C
Record name Yohimbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Characterization Methodologies for Amberlite Cg 400

Spectroscopic and Microscopic Techniques for Structural Analysis

A suite of spectroscopic and microscopic methods is employed to elucidate the intricate structure of Amberlite CG-400. These techniques offer a multi-faceted view of the resin, from its crystalline nature to its surface features.

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound and related resins like Amberlite IRA-400, XRD studies have been instrumental in understanding their atomic and molecular arrangement.

Research has shown that the polystyrene divinylbenzene (B73037) backbone of these resins remains largely intact even after modifications or exposure to radiation. nih.gov XRD analysis of modified Amberlite IRA-400, a similar resin, revealed its structural characteristics. up.ac.paup.ac.pa While specific XRD patterns for pristine this compound are not extensively detailed in the provided search results, the technique is consistently applied to its counterparts to assess structural integrity and changes upon modification. rsc.orgup.ac.paup.ac.pa For instance, in studies involving the modification of Amberlite IRA-400, XRD is a key tool for characterizing the resulting material. rsc.orgnih.gov

Investigations into Resin Morphology and Porosity

The morphology and porosity of this compound are critical parameters that influence its ion exchange capacity and kinetics. Various analytical methods are utilized to probe these characteristics.

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface topography of the resin beads. SEM images of the related Amberlite IRA-400 resin show an irregular, hard, and shredded surface structure before use. researchgate.net After adsorbing substances, significant changes in morphology are observed, confirming the role of the surface in the adsorption process. researchgate.net

Porosity is another key aspect that has been investigated. Studies on similar resins have highlighted the importance of the porous volume. up.ac.pa Techniques such as Brunauer–Emmett–Teller (BET) analysis are used to determine the surface area and pore size distribution of these resins. rsc.orgnih.gov While specific data for this compound is limited in the provided results, the characterization of related Amberlite resins provides a comparative framework. For example, the characteristics of Amberlite IRA-400 (Cl form) are well-documented, including its matrix, functional group, ionic state, ion exchange capacity, size, and maximum operating temperature. rsc.org

Continuous fixed-bed column studies using this compound have also provided insights into its practical performance, which is intrinsically linked to its morphology and porosity. researchgate.net The breakthrough capacity of the resin for uranium ions, for instance, is influenced by operational parameters like flow rate and bed height. researchgate.net Such studies underscore the importance of the resin's physical structure in large-scale applications. researchgate.net

ParameterValueReference
Matrix Polystyrene divinylbenzene rsc.org
Functional Group Quaternary ammonium (B1175870) (NR3)+ rsc.org
Ionic State Cl- form rsc.org
Ion Exchange Capacity 2.6–3 eq. kg−1 of dry mass rsc.org
Size 0.3–0.9 mm rsc.org
Maximum Temperature 75 °C rsc.org

Fundamental Investigations into Ion Exchange Mechanisms on Amberlite Cg 400

Adsorption Isotherm Modeling for Equilibrium Analysis

Adsorption isotherms are fundamental to describing the equilibrium distribution of a solute between the liquid and solid phases. They provide insight into the maximum adsorption capacity and the nature of the interaction between the adsorbate and the adsorbent. Several models have been employed to analyze the equilibrium data for Amberlite CG-400. nih.govcnrs.fr

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. jh.edunih.gov It suggests that once a site is occupied, no further adsorption can occur at that site. The linearized form of the Langmuir equation is often used to determine the model parameters.

In a study on the removal of uranium (VI) ions, the Langmuir model was applied to describe the sorption process on this compound. ije.irije.ir The excellent agreement of the experimental data with the Langmuir model suggests that the adsorption occurs on a homogenous surface with identical binding sites. ije.ir The maximum sorption capacity (q_max) for uranium (VI) was determined to be 63.29 mg/g under specific conditions. ije.irije.ir Another investigation into uranium sorption reported a theoretical capacity of 112.36 mg/g. researchgate.netresearchgate.net Research on the separation of zirconium and hafnium also utilized the Langmuir model to correlate the experimental isotherm data for Amberlite CG-400II.

Table 1: Langmuir Isotherm Parameters for Ion Adsorption on this compound This table is interactive. Click on the headers to sort the data.

Ion Maximum Adsorption Capacity (q_max) (mg/g) Langmuir Constant (K_L) (L/mg) Correlation Coefficient (R²) Reference
Uranium (VI) 63.29 - >0.99 ije.irije.ir
Uranium (VI) 112.36 - - researchgate.netresearchgate.net
Zirconium - - -
Hafnium - - -

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and multilayer adsorption. ije.irije.ir It is not restricted to the formation of a monolayer. The model is often used to describe the non-ideal sorption that involves heterogeneous surfaces.

For the sorption of uranium (VI) on this compound, the Freundlich model was also tested. ije.irije.ir In one study, the Freundlich model showed good conformity with the experimental data, suggesting a heterogeneous surface for the resin. ije.irije.ir The constants in the Freundlich equation relate to the adsorption capacity and intensity.

Table 2: Freundlich Isotherm Parameters for Uranium (VI) Adsorption on this compound This table is interactive. Click on the headers to sort the data.

Freundlich Constant (K_f) ((mg/g)(L/mg)^(1/n)) Heterogeneity Factor (n) Correlation Coefficient (R²) Reference
- - High ije.irije.ir

Beyond the Langmuir and Freundlich models, other isotherms have been applied to understand the adsorption process on similar resins, providing deeper insights into the adsorption mechanism, energy, and adsorbent-adsorbate interactions. nih.govnih.govcore.ac.uk

Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine the nature of the adsorption process as physical or chemical by calculating the mean free energy of adsorption. researchgate.netekb.eg Studies on similar ion exchange resins have successfully applied the D-R model. researchgate.netcore.ac.uk For instance, in the study of uranium uptake by polyamine functionalized resins, the D-R model was used alongside the Langmuir model to fit the isotherm data. core.ac.uk

Koble-Corrigan Isotherm: This three-parameter model combines aspects of both the Langmuir and Freundlich isotherms and is suitable for a wide range of adsorbate concentrations. conicet.gov.arresearchgate.net It has been found to best fit adsorption data for heterogeneous systems with high initial adsorbate concentrations. conicet.gov.ar

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.govkiche.or.kr It has been applied to analyze the equilibrium data for the adsorption of various ions on modified Amberlite resins. kiche.or.kr

Freundlich Isotherm Interpretations and Utilities

Adsorption Kinetic Studies for Rate Determination

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide information about the controlling mechanism of the adsorption process. Several kinetic models are used to test experimental data.

These two models are the most commonly used to describe adsorption kinetics. The pseudo-first-order model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites, while the pseudo-second-order model assumes that the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. deswater.com

In the study of uranium (VI) sorption on this compound, the pseudo-second-order model provided a satisfactory estimation of the kinetic data. ije.irije.ir The high correlation coefficient indicated that the concentration of both the uranium ions and the active sites on this compound are involved in the rate-controlling step of the sorption mechanism. ije.ir This suggests that the process is likely chemisorption. ekb.eg Another study also found that the kinetics of uranium sorption on this compound corresponded to the pseudo-second-order model. researchgate.net

Table 3: Kinetic Model Parameters for Uranium (VI) Adsorption on this compound This table is interactive. Click on the headers to sort the data.

Kinetic Model Rate Constant Equilibrium Adsorption Capacity (q_e,cal) (mg/g) Correlation Coefficient (R²) Reference
Pseudo-Second-Order - - High ije.irije.ir
Pseudo-Second-Order - 268.1 - researchgate.net

The Elovich model is another important kinetic model often used to describe chemisorption processes on heterogeneous surfaces. ajol.info It is particularly useful for systems where the adsorption rate decreases with time due to an increase in surface coverage. Studies on uranium adsorption have included the Elovich model in their kinetic analysis. researchgate.net Research on other ions with similar resins has also successfully applied the Elovich model to describe the kinetics of adsorption. acs.org

Intra-particle Diffusion and Film Diffusion Models

In many cases involving ion exchange resins, film diffusion is found to be the primary rate-limiting step, especially in the initial phase of adsorption. Research on the related Amberlite IRA-400 resin for nitrate (B79036) removal demonstrated that film diffusion was the main rate-controlling step. cnrs.fr This implies that the transport of ions across the liquid boundary layer surrounding the resin bead is slower than the diffusion within the resin itself. The determination of whether film or particle diffusion is rate-limiting is crucial for optimizing process conditions such as agitation speed, which can influence the thickness of the liquid film. researchgate.net

Bangham Model Analysis

The Bangham model is another kinetic model used to evaluate the adsorption process. It is particularly useful for determining whether pore diffusion is the only rate-controlling step. cnrs.frcnrs.fr The model's equation helps to verify if the diffusion of adsorbates into the pores of the adsorbent is the dominant mechanism governing the uptake rate.

Thermodynamic Investigations of Sorption Processes

Thermodynamic parameters are essential for understanding the energy changes and spontaneity associated with the sorption process on this compound. These parameters, including enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), provide fundamental insights into the nature and feasibility of the ion exchange reaction.

Enthalpy (ΔH°) and Entropy (ΔS°) Changes

The standard enthalpy change (ΔH°) quantifies the heat absorbed or released during the sorption process at constant pressure. A positive ΔH° value signifies an endothermic process, meaning that heat is absorbed and the sorption is favored at higher temperatures. Conversely, a negative ΔH° value indicates an exothermic process, where heat is released and sorption is favored at lower temperatures. The standard entropy change (ΔS°) reflects the change in randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° value suggests an increase in the randomness of the system, which can occur if, for example, solvent molecules are displaced from the resin surface by the adsorbate ion.

Investigations into the sorption of Uranium(VI) on Amberlite resins revealed positive ΔH° values of 24.4 and 34.7 kJ/mol, indicating that the uptake process is endothermic. researchgate.net In a separate study on a modified Amberlite IRA-400 resin for Hg(II) removal, the ΔH° was found to be 79.87 kJ/mol, also showing an endothermic process. deswater.com The positive entropy change (ΔS°) observed in some studies, such as 0.26 J/mol·K for Hg(II) adsorption, points to an increase in disorder at the adsorbent surface during the process. deswater.com However, other processes, like the adsorption of Pb(II) on a modified Amberlite IRA-400, have shown negative ΔH° and ΔS° values, indicating an exothermic and more ordered system. researchgate.net

Table 1: Thermodynamic Parameters for Sorption on Amberlite Resins

AdsorbateResinΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Uranium(VI)Amberlite type+24.4Not Specified researchgate.net
Uranium(VI)Amberlite type+34.7Not Specified researchgate.net
NitrateAmberlite IRA-400-26.12 (298–318 K)-68.76 (298–318 K) cnrs.fr
NitrateAmberlite IRA-400+19.21 (318–343 K)+68.76 (318–343 K) cnrs.fr
Hg(II)Modified Amberlite IRA-400+79.87+260 deswater.com
Pb(II)Modified Amberlite IRA-400NegativeNegative researchgate.net

Gibbs Free Energy (ΔG°) and Spontaneity Assessments

The Gibbs free energy change (ΔG°) is the ultimate indicator of the feasibility and spontaneity of a process. It is related to enthalpy and entropy by the equation: ΔG° = ΔH° - TΔS°, where T is the absolute temperature in Kelvin. A negative ΔG° value indicates that the sorption process is spontaneous and thermodynamically favorable under the studied conditions. The magnitude of ΔG° can also provide clues about the nature of the adsorption, with values becoming more negative as spontaneity increases.

For the sorption of Uranium(VI) on Amberlite resins, studies have consistently reported negative values for ΔG°, confirming that the process is both feasible and spontaneous. researchgate.net Similarly, the adsorption of nitrates and mercury(II) onto Amberlite IRA-400 and its modified forms also yielded negative ΔG° values, demonstrating the spontaneous nature of these interactions. cnrs.frresearchgate.net The fact that ΔG° is negative across various temperatures in many of these studies highlights the robust and favorable nature of the adsorption process. scirp.org

Activation Energy Determinations

The activation energy (Ea) is the minimum energy required to initiate the adsorption process. Its value can help distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption is typically characterized by low activation energies (e.g., < 8 kJ/mol), as it involves weak van der Waals forces. cnrs.fr Chemisorption, which involves the formation of chemical bonds, requires higher activation energies, often in the range of 8 to 16 kJ/mol or significantly more. cnrs.fr

Computational Approaches to Adsorption Mechanism Elucidation

In addition to experimental investigations, computational modeling has emerged as a powerful tool for elucidating adsorption mechanisms at the molecular level. Techniques like Density Functional Theory (DFT) allow researchers to model the interactions between the adsorbent and adsorbate with high accuracy, providing insights that are difficult to obtain through experiments alone.

A notable application of this approach involved studying the adsorption of lead (Pb²⁺) onto an Amberlite IRA-400 resin that was modified with Prosopis juliflora seeds. researchgate.netrsc.org Using DFT, researchers were able to model the binding of the Pb²⁺ ion to the various functional groups present on the modified resin. rsc.org The computational results suggested that the carboxyl (–C=O) functional group exhibited the highest binding energy towards the lead ion, identifying it as the primary active site for adsorption. researchgate.netrsc.org This type of analysis helps to explain the high efficiency of the adsorbent and provides a rational basis for designing new materials with enhanced selectivity and capacity.

Other computational methods, such as the use of geochemical codes like PHREEQC, have been employed to model the speciation of ions in an aqueous solution before the adsorption step. researchgate.net This is particularly important for elements like uranium, which can exist in various complex forms depending on the pH and the presence of other ions like carbonate. researchgate.net By predicting the dominant species in solution, researchers can better understand and model the subsequent interaction with the ion exchange resin.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate mechanisms of ion exchange at the molecular level. By modeling the electronic structure of the this compound resin and its interactions with various ions, DFT provides fundamental insights into the binding energies, geometries, and charge distributions that govern the selectivity and efficiency of the ion exchange process.

Research into anion exchange resins with quaternary ammonium (B1175870) functional groups, such as those structurally similar to this compound, has utilized DFT to build accurate 3D models of the resin's structure. mdpi.com These models are essential for understanding the fundamental interactions within the resin matrix.

A notable application of DFT was in the characterization of a related styrene-divinylbenzene resin, Amberlite®IRA402. mdpi.com In this study, quantum chemical calculations were performed to assign the complex infrared (IR) spectrum of the resin. researchgate.net By calculating the optimized geometry and atomic charges, researchers were able to provide a detailed description of the IR spectrum, which is crucial for understanding the resin's interaction with other substances during sorption processes. mdpi.comresearchgate.net The calculations were conducted for both isolated structures and for a model that accounted for an aqueous environment, providing a more realistic representation of the conditions in which ion exchange typically occurs. mdpi.com

The following table summarizes the computational methods used in these DFT studies:

Computational Model Basis Set Purpose Reference
DFT/B3LYP6-31g Calculations for isolated resin structures mdpi.comresearchgate.net
DFT/PCM/B3LYP6-31gCalculations for resin structures in an aqueous solution mdpi.comresearchgate.net

DFT has also been applied to investigate the adsorption of specific ions onto modified Amberlite resins. For instance, in a study involving an Amberlite IRA-400 Cl⁻ resin modified with Prosopis juliflora seeds for the removal of Pb²⁺, DFT calculations were employed to understand the binding mechanism. rsc.orgrsc.org The results indicated that various functional groups on the modified resin could bind with Pb²⁺. rsc.orgresearchgate.net Notably, the carbonyl (–C=O) group was identified as having the highest binding energy with the lead ion, suggesting a strong interaction at this particular site. rsc.orgrsc.orgresearchgate.net

These computational findings are critical for the rational design and optimization of ion exchange resins for specific applications, including the selective removal of contaminants from wastewater. rsc.orgrsc.org By predicting the interaction energies between the resin's functional groups and target ions, DFT can guide the development of new resins with enhanced selectivity and capacity.

Advanced Separation and Purification Processes Utilizing Amberlite Cg 400

Column Chromatography Applications and Optimization

The efficiency of separations using Amberlite CG-400 in column chromatography is highly dependent on the design of the column and the operational parameters. Optimization of these factors is crucial for achieving high purity and yield.

Fixed-Bed Column Design and Performance Analysis

In fixed-bed column configurations, the performance of this compound is influenced by physical parameters such as bed height and column diameter. researchgate.net Research has shown that both the breakthrough time and the exhaustion time for metal ion uptake increase with a greater bed height. researchgate.net This is attributed to the increased amount of resin available for exchange and the longer residence time of the solution within the column.

For instance, in the recovery of uranium, the maximum breakthrough capacity was achieved with a bed height of 9.1 cm (containing 4 g of resin). researchgate.net The uptake capacity of the resin is a critical performance indicator. Studies have determined the uptake capacity for uranium (VI) to be 163.7 µg/g in a column with a 4.1 cm bed height and 1.2 cm inner diameter. researchgate.net The performance analysis also considers the impact of feed solution characteristics, such as the presence of competing ions. For example, phosphate (B84403) in low concentrations was found to increase the adsorption capacity for uranium from sulphate leach solutions.

ParameterConditionEffect on PerformanceSource
Bed Height Increased from 4.1 cm to 9.1 cmIncreased breakthrough time, exhaustion time, and metal uptake capacity. researchgate.net
Flow Rate Decreased to 0.2 mL min⁻¹Increased breakthrough capacity for uranium. researchgate.net
Competing Ions Low concentration of phosphateIncreased uranium adsorption capacity from sulphate media.

Dynamic Flow Column Investigations

Investigations under dynamic or continuous flow conditions are essential for understanding the real-world applicability of this compound. A key parameter in these studies is the flow rate of the influent solution. It has been consistently observed that the breakthrough capacity of the resin decreases as the flow rate increases. researchgate.net This is because at higher flow rates, the contact time between the solute and the resin is reduced, leaving insufficient time for the ion exchange reaction to reach equilibrium. researchgate.net

However, this dependency on flow rate becomes less significant in longer columns. researchgate.net The analysis of experimental data from dynamic flow studies demonstrates that reducing the flow rate leads to an increase in breakthrough and exhaustion times, as well as higher metal uptake capacity and total metal removal. researchgate.net For uranium recovery, a flow rate of 0.2 mL min⁻¹ was found to be optimal for maximizing the breakthrough capacity on a column with a 9.1 cm bed height. researchgate.net

Breakthrough Curve Modeling and Predictive Analysis

To design and scale up column separation processes effectively, mathematical modeling of the breakthrough curve is employed. The breakthrough curve illustrates the concentration of the solute in the effluent over time. Several models have been applied to the experimental data obtained from this compound columns to predict their dynamic behavior.

Commonly used models include the Adams–Bohart, Thomas, and Yoon–Nelson models. researchgate.net More complex models, such as the Dose-Response and Modified Dose-Response models, have also been utilized. researchgate.netscielo.org.za In studies on uranium recovery, the Dose-Response model was found to provide the best agreement with the experimental breakthrough data. researchgate.net The Modified Dose-Response model also proved effective in predicting uranium recovery, particularly in the presence of high saline lixiviants. scielo.org.za These models allow for the determination of characteristic column parameters essential for process design. researchgate.net

ModelApplicationFindingSource
Thomas Model Uranium recoveryUsed to evaluate dynamic behavior and characteristic column parameters. researchgate.net
Yoon-Nelson Model Uranium recoveryApplied to determine the Yoon-Nelson constant and analyze breakthrough. researchgate.netscielo.org.za
Adams-Bohart Model Uranium recoveryUsed for process design parameter determination. researchgate.net
Dose-Response Model Uranium recoveryShowed the best agreement with experimental breakthrough curves. researchgate.net
Modified Dose-Response Model Uranium recovery from saline mediaEffectively predicted uranium recovery. scielo.org.za

Elution Behavior and Selective Desorption Strategies

Once the resin is saturated with the target ion, an efficient elution step is required for its recovery and the regeneration of the resin. The choice of eluent is critical for effective desorption. For uranium sorbed on this compound, various eluents have been investigated. Research indicates that 0.5 mol L⁻¹ nitric acid is an effective eluent for uranium recovery. researchgate.net The elution process strips the captured uranyl complexes from the resin, allowing them to be collected in a concentrated form. In other systems, such as those involving amino acids, ammonia (B1221849) water has been used as an eluent, with higher concentrations leading to more concentrated and narrower desorption bands. jmb.or.kr The selection of an appropriate eluent and its concentration is a key strategic decision to maximize recovery and minimize operational costs. jmb.or.kr

Selective Extraction and Recovery of Metal Ions

This compound is particularly effective in the selective extraction of metal ions that form anionic complexes in aqueous solutions. This property has been extensively exploited for the separation of valuable and strategic metals like uranium and thorium.

Uranium and Thorium Separation from Complex Aqueous Media

The separation of uranium and thorium is a significant application of this compound, particularly in the context of nuclear fuel cycles and ore processing. researchgate.netnih.gov The separation strategy often relies on the differential formation of anionic complexes by these two elements under specific chemical conditions.

In nitrate (B79036) media, this compound in the nitrate form can effectively separate thorium from uranium. researchgate.netnih.gov Thorium binds very strongly to the anion exchanger from alcohol solutions of nitric acid, whereas uranium does not. researchgate.netnih.gov This difference in affinity allows for a clean separation. Uranium can be sorbed from acidic sulphate solutions, where it forms anionic uranyl-sulphate complexes. The presence of other anions can influence the sorption behavior; for example, the presence of sulfate (B86663) ions can increase the sorption of uranium. ije.irije.ir Conversely, ions like fluoride, nitrate, and chloride can decrease the resin's sorption strength for uranium. ije.ir

A procedure for separating uranium and thorium from soil samples involves isolating both with a different resin (TRU resin) and then separating them from each other on a column filled with a strong base anion exchanger like this compound using alcohol solutions. nih.gov This highlights the resin's role in complex, multi-step separation flowsheets designed for challenging matrices like soil, drinking water, and seawater. researchgate.netnih.gov

IonMediumBinding Behavior on this compoundBasis for SeparationSource
Thorium Alcohol solutions of nitric acidBinds very stronglyStrong binding of Thorium allows for its separation from Uranium, which does not bind. researchgate.netnih.gov
Uranium Alcohol solutions of nitric acidDoes not bindWeak binding of Uranium allows it to pass through while Thorium is retained. researchgate.netnih.gov
Uranium Sulphate solutions (pH=4)Forms anionic complexes and binds to the resin.Selective sorption of the uranyl-sulphate complex. ije.ir

Zirconium and Hafnium Fractionation in Chloride Systems

The separation of zirconium (Zr) and hafnium (Hf) is crucial for the nuclear industry due to their differing neutron absorption cross-sections. ijcce.ac.ir Anion exchange chromatography using this compound has been investigated as an effective method for this separation in chloride media. ijcce.ac.ir

In hydrochloric acid (HCl) solutions, both zirconium and hafnium form anionic chloride complexes that can be adsorbed by anion exchange resins. The efficiency of their separation is highly dependent on the HCl concentration, as this affects the formation and stability of the respective anionic complexes. Research has shown that the selectivity of the resin for zirconium over hafnium is optimized at specific HCl concentrations.

A study investigating various commercial anion exchangers found that Amberlite CG-400II exhibited the highest separation factor for Zr/Hf. ijcce.ac.ir The peak separation was achieved at an HCl concentration of 9.5 M. ijcce.ac.ir At this concentration, the resin shows a significantly higher affinity for the anionic zirconium complexes compared to the hafnium complexes, allowing for their effective fractionation. The experimental data for the adsorption of both metals on Amberlite CG-400II were well-described by the Langmuir isotherm model, indicating a monolayer adsorption process onto a homogeneous surface. ijcce.ac.ir

Table 1: Zirconium and Hafnium Separation Parameters with Amberlite CG-400II

ParameterValueReference
Optimal HCl Concentration9.5 M ijcce.ac.ir
Highest Separation Factor (SF)10.29 ijcce.ac.ir
Adsorption ModelLangmuir ijcce.ac.ir
Maximum Adsorption Capacity (qmax) for Zirconium42.194 mg/g ijcce.ac.ir
Maximum Adsorption Capacity (qmax) for Hafnium19.98 mg/g ijcce.ac.ir

Gallium Separation from Irradiated Targets

The production of medically important radioisotopes, such as Gallium-67 (⁶⁷Ga), often requires separation from the irradiated target material and other co-produced radionuclides. Anion exchange chromatography with this compound has been utilized in the purification of gallium isotopes. researchgate.net For instance, in the production of ⁶⁷Ga from a proton-irradiated zinc target, this compound-II (in chloride form) has been employed for the separation of no-carrier-added ⁶⁷Ga.

In another application, the separation of Indium-111 (¹¹¹In) from an irradiated silver target involved dissolving the target in nitric acid, evaporating to dryness, and then re-dissolving the residue in a potassium cyanide solution. This solution was then passed through an this compound column that had been pre-treated with potassium cyanide, facilitating the separation. researchgate.net

Lead Ion Adsorption Studies

The modification of Amberlite IRA-400, a resin chemically similar to this compound, has been explored for the removal of lead (Pb²⁺) ions from wastewater. rsc.org In one study, the resin was modified with Prosopis juliflora seeds to create a novel adsorbent. rsc.org The research focused on optimizing parameters such as pH, temperature, and contact time to maximize lead removal efficiency.

The study found that the modified resin exhibited significant efficiency for Pb²⁺ removal. rsc.org The adsorption process was found to be spontaneous, and the experimental data fit well with the Langmuir adsorption isotherm and pseudo-second-order kinetics. rsc.org This suggests that the adsorption occurs on a homogeneous surface with a diffusion-controlled mechanism. rsc.org Desorption and recovery of the lead were also successfully demonstrated, indicating the potential for the adsorbent's regeneration and reuse. rsc.org

Table 2: Lead Adsorption Findings on Modified Amberlite IRA-400

ParameterFindingReference
AdsorbentProsopis juliflora seed-modified Amberlite IRA-400 Cl⁻ rsc.org
Target IonPb²⁺ rsc.org
Maximum Adsorption Capacity (qmax)106 mg/g rsc.org
Optimal pH for Adsorption6 rsc.org
Optimal pH for Desorption2.5 rsc.org
Adsorption KineticsPseudo-second-order rsc.org
Adsorption IsothermLangmuir rsc.org
Recovery Rate86.3% over six cycles rsc.org

Rare Earth Element Separations

The separation of rare earth elements (REEs) is a challenging task due to their similar chemical properties. Anion exchange chromatography with this compound has been investigated for the separation of these elements. researchgate.net In one study, the elution behavior of yttrium, ytterbium, europium, samarium, neodymium, praseodymium, cerium, and lanthanum was examined using an this compound resin (200-400 mesh). researchgate.net The separation was performed on a column with a flow rate of 1 ml/min, with each REE loaded at a concentration of 1 mg/ml. researchgate.net

Another approach for separating thorium from rare earth elements utilizes the sulfate form of Amberlite IRA-400. rsc.org In a sulfate solution at a pH of approximately 2.0, thorium is adsorbed by the strongly basic anion-exchange resin, while the tervalent rare earths are only slightly adsorbed. rsc.org The adsorbed thorium can then be eluted with dilute acids. This method has been successfully applied to the analysis of monazite (B576339) concentrates for their thorium and rare earth content. rsc.org

Isotope Separation Methodologies

Boron Isotope Fractionation by Ion Exchange Chromatography

The separation of boron isotopes (¹⁰B and ¹¹B) is of significant interest for applications in the nuclear industry. Ion exchange chromatography has been identified as a promising method for boron isotope separation due to its high efficiency, low energy consumption, and safe operation. asianpubs.org

One of the earliest studies on this topic, reported in 1959, utilized the strongly basic anion exchange resin this compound I. asianpubs.org This research demonstrated the principle of boron isotope fractionation by ion exchange, where the lighter isotope, ¹⁰B, is enriched in the resin phase. The separation factor (S), which is a measure of the effectiveness of the isotope separation, was found to be influenced by the boric acid concentration in the external solution. researchgate.net Specifically, the separation factor increased as the concentration of boric acid decreased. researchgate.net A separation factor (S value) of 1.016 was obtained using this compound I. asianpubs.org This pioneering work laid the foundation for further research into boron isotope separation using various ion exchange resins.

Strontium Isotope Separation

The determination of radioactive strontium isotopes, such as Strontium-90, in environmental samples is crucial for monitoring radiological contamination. A significant challenge in this analysis is the separation of strontium from other elements present in the sample matrix, particularly yttrium (its decay product) and other cations like calcium, potassium, and barium. This compound plays a key role in a widely used method for this separation. irb.hr

The process leverages mixed-solvent anion exchange chromatography. researchgate.netresearchgate.net Samples are typically prepared in a solution of dilute nitric acid mixed with an alcohol, such as an ethanol-methanol mixture. irb.hrresearchgate.net When this solution is passed through a column packed with this compound in the nitrate form, strontium (Sr) and yttrium (Y) are retained on the resin, while many other cations, including alkali and alkaline-earth metals, are not and pass through the column. researchgate.netresearchgate.net This initial step effectively separates Sr and Y from the bulk of the sample matrix. Subsequently, the retained Sr and Y can be eluted from the column using a different eluent, such as a higher concentration of nitric acid in methanol. researchgate.net This procedure is a critical step for the rapid determination of ⁹⁰Sr in various samples, including soil and water. irb.hr

Table 1: Separation of Various Cations Using this compound in a Nitric Acid/Alcohol Medium
ElementBehavior on this compound ColumnReference
Strontium (Sr)Retained researchgate.net
Yttrium (Y)Retained researchgate.net
Potassium (K)Separated (Passes Through) irb.hr
Calcium (Ca)Separated (Passes Through) irb.hr
Sodium (Na)Separated (Passes Through) irb.hr
Barium (Ba)Separated (Passes Through) irb.hr
Iron (Fe)Separated (Passes Through) irb.hr

Purification and Isolation of Organic and Biological Compounds

This compound is extensively utilized in the purification and isolation of a wide array of organic and biological compounds due to its strong anion exchange capabilities.

The separation of benzoic acid and its derivatives is a common requirement in analytical and industrial chemistry. Anion exchange chromatography with this compound has been successfully employed for this purpose. researchgate.netkchem.org In a study utilizing various solvent mediums, the volume distribution coefficients for a number of benzoic acid derivatives were measured using this compound. researchgate.net This allowed for the development of methods for the quantitative separation of synthetic mixtures of these organic acids by eluting them from the column with a suitable concentration of the solvent solution. researchgate.net The principle relies on the differential affinity of the various benzoate (B1203000) anions for the quaternary ammonium (B1175870) functional groups of the resin, allowing for their chromatographic separation.

Table 2: Compounds Separated Using this compound Anion Exchange Chromatography
Compound ClassSpecific ExamplesReference
Benzoic Acid and DerivativesVarious substituted benzoic acids researchgate.netkchem.org

This compound is cited as an effective resin for the isolation of compounds from the Vitamin B-complex and various alkaloids. acs.orgacs.org These applications leverage the resin's ability to bind anionic forms of these molecules or to exchange the anions of their salts.

In alkaloid purification, the process often involves extracting the alkaloids from plant material, which yields a crude mixture containing the desired compounds as salts. dss.go.th This extract can be passed through an this compound column. The anion of the alkaloid salt is exchanged for the chloride or hydroxide (B78521) ion of the resin, and the alkaloid base may then be eluted. dss.go.th A specific example is the isolation of the pyrrolizidine (B1209537) alkaloid 1-epialexine from the leaves and stems of Castanospermum australe. After initial extraction and preliminary cleanup, the concentrated eluate was repeatedly chromatographed over an this compound column to yield the purified alkaloid.

Table 3: Biological Compounds Isolated Using this compound
Compound ClassSpecific ExampleSource MaterialReference
Vitamin B-ComplexGeneral applicationNot specified acs.orgacs.org
Alkaloids1-epialexineCastanospermum australe

The purification of fatty acids is another documented application for this compound and similar resins like Amberlite IRA-400. acs.orgacs.org In the analysis of free fatty acids (FFAs) in dairy products, a miniaturized Amberlite IRA-400 column was used in a flow injection analysis system. acs.org This step was crucial for separating the FFAs from the bulk matrix of glycerides and phospholipids, thereby reducing matrix effects and allowing for preconcentration prior to gas chromatographic analysis. acs.org The resin retains the anionic carboxylate form of the fatty acids, allowing neutral lipids to be washed away. The retained FFAs can then be eluted for quantification. This principle is also applicable in biofuel production, where anion exchange resins can be used to harvest and concentrate algal biomass, the lipids of which are subsequently converted to fatty acid methyl esters (FAMEs). mdpi.com

Humic substances, including humic and fulvic acids, are complex mixtures of organic compounds found in soil, sediment, and water. Their purification is essential for their characterization and for water treatment processes. Anion exchange resins like this compound are integral to these purification strategies. researchgate.netscispace.com In water treatment, these resins are used to remove humic and fulvic acids, which can act as precursors for disinfection byproducts. The anionic carboxylate and phenolate (B1203915) groups present in humic substances bind strongly to the anion exchange sites on the resin. In analytical procedures for isolating fulvic acids, while hydrophobic adsorption resins like XAD-8 are often used for initial fractionation, ion exchange chromatography is a key subsequent step for purification and removal of co-extracted inorganic salts. researchgate.netjove.com The process involves adjusting the pH to ensure the carboxylic acid groups are ionized, allowing them to bind to the anion exchanger.

Hypericin Purification via Solid Phase Extraction

Solid phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex mixtures. researchgate.netsigmaaldrich.com The selection of the appropriate sorbent material is a critical step in developing an effective SPE method. In the context of purifying hypericins from St. John's Wort (Hypericum perforatum), various sorbents have been investigated to achieve optimal separation.

Table 1: Comparison of Sorbents for Hypericin Purification

Sorbent Outcome
This compound Tested for purification purposes. brieflands.com
Amberlite CG-50 Tested for purification purposes. brieflands.com
Amberlite XAD-7 Tested for purification purposes. brieflands.com
Activated Carbon Tested for purification purposes. brieflands.com

| Silica Gel | Demonstrated the best band separation and purification ability. brieflands.com |

Thiocyanate (B1210189) Isolation Methods

This compound, a strong base anion exchange resin, has been effectively employed in methods for the isolation and separation of various elements through the formation of thiocyanate complexes. The high affinity of the resin for anionic complexes allows for the selective retention of target ions from a mixture.

Research has demonstrated the utility of Amberlite IRA-400, a resin with similar properties to CG-400, in separating metal ions in thiocyanate media. For instance, a method was developed to separate iron(III) from aluminum(III). iastate.edu In this process, the thiocyanate complex of iron(III) is sorbed onto the Amberlite resin, while aluminum(III) passes through the column. iastate.edu Similarly, thiocyanate complexes of gallium and iron have been successfully sorbed on Amberlite IRA-400, allowing for their separation from aluminum. iastate.edu The retained metal complexes can then be desorbed from the resin using dilute hydrochloric acid. iastate.edu

The ion-exchange behavior of various metal ions in thiocyanate solutions has been studied to establish effective separation protocols. For example, the separation of cobalt and nickel is a common application. Cobalt forms a stable anionic thiocyanate complex that is strongly retained by anion exchange resins like this compound, while nickel does not form a similar complex and is eluted from the column. This principle has also been applied to the separation of scandium(III) from rare earths(III) and thorium(IV) using an anion exchange resin pretreated with ammonium thiocyanate. iastate.edu

Furthermore, the treatment of solutions containing cobalticyanide complexes has been addressed using anion-exchange resins. One method involves breaking down the cobalticyanide complexes on the resin by treatment with a hot thiocyanate solution, after which the cobalt can be eluted with dilute mineral acids.

Table 2: Examples of Thiocyanate Isolation using Amberlite-type Resins

Application Resin Eluent/Medium Ions Separated Finding
Iron and Aluminum Separation Amberlite IRA-400A 0.3 M Ammonium Thiocyanate (pH 1) Iron(III), Aluminum(III) Iron(III) is retained as a thiocyanate complex, while Aluminum(III) passes through. iastate.edu
Gallium, Iron, and Aluminum Separation Amberlite IRA-400 Thiocyanate solution Gallium(III), Iron(III), Aluminum(III) Gallium and Iron thiocyanate complexes are sorbed by the resin, separating them from Aluminum. iastate.edu
Iron, Aluminum, Calcium, and Magnesium Separation This compound (Cl⁻) Concentrated Hydrochloric Acid Iron, Aluminum, Calcium, Magnesium Aluminum, Calcium, and Magnesium are eluted, while Iron is retained and later eluted with dilute HCl. pjsir.org

Table 3: List of Chemical Compounds

Compound Name
Activated Carbon
Aluminum
Aluminum(III)
Amberlite CG-120
This compound
Amberlite CG-50
Amberlite IRA-400
Amberlite IRA-400A
Amberlite XAD-7
Ammonium Thiocyanate
Calcium
Cobalt
Cobalticyanide
Gallium
Gallium(III)
Hydrochloric Acid
Hypericin
Iron
Iron(III)
Magnesium
Nickel
Scandium(III)
Silica Gel
Thorium(IV)

Regeneration, Reusability, and Environmental Sustainability of Amberlite Cg 400 Resins

Chemical Regeneration Protocols and Efficiency Assessment

The regeneration of Amberlite CG-400 is essential for restoring its ion exchange capabilities, thereby enabling its cost-effective and repeated use. This process involves treating the resin with a chemical solution to displace the ions it has adsorbed during its operational phase. The selection of the appropriate regenerant and the optimization of regeneration conditions are paramount for achieving high efficiency.

Common regenerating agents for strong base anion resins like this compound include solutions of sodium chloride (NaCl) and sodium hydroxide (B78521) (NaOH). google.com The effectiveness of the regeneration process is typically quantified by the percentage of the resin's initial exchange capacity that is recovered.

Detailed Research Findings:

Studies have validated the efficacy of various regeneration strategies. For instance, in the recovery of uranium, a notable application for this resin type, research has shown that 0.5 mol L−1 nitric acid (HNO₃) serves as an effective eluent. researchgate.net While strong acids are effective, they can also contribute to the degradation of the resin over extended use. google.com Therefore, the choice of regenerant often involves a trade-off between elution efficiency and the long-term integrity of the resin.

The concentration of the regenerant solution, contact time, and flow rate are key operational parameters. For example, in the recovery of uranium, the breakthrough capacity was found to decrease with an increasing flow rate. researchgate.net

Interactive Data Table: Regeneration Parameters and Efficiencies

The following table summarizes typical regeneration parameters for strong base anion exchange resins, including those similar to this compound, across different applications.

RegenerantConcentrationApplicationReported EfficiencyReference
5% NaOH5% (w/v)General deionizationComplete regeneration google.com
0.5 M HNO₃0.5 mol/LUranium recoveryEffective eluent researchgate.net
4% NaOH4% (w/v)Thiophenol removalDesorption achieved mdpi.com
10% NaCl10% (w/v)Thiophenol removalDesorption achieved mdpi.com
7% HCl7% (w/v)Cross-regenerationEffective for foulant removal dupont.com

Multi-Cycle Performance and Long-Term Stability Evaluations

The sustained performance of this compound over numerous cycles of operation and regeneration is a critical measure of its long-term stability and economic feasibility. Such evaluations typically monitor changes in ion exchange capacity and the physical condition of the resin beads over time. nrc.gov

Detailed Research Findings:

The choice of regenerant plays a significant role in the long-term stability of the resin. The use of both an acid and a base in a cross-regeneration procedure can be an effective method to extend the useful life of the resin by reducing the build-up of organic foulants. dupont.com

Interactive Data Table: Multi-Cycle Performance of a Modified Amberlite IRA-400 Resin

This table illustrates the reusability of a modified Amberlite IRA-400 resin for the removal of Pb²⁺ over six cycles.

Cycle NumberRecovery (%)
190.7
289.5
388.2
487.5
586.9
686.3
(Data adapted from a study on a modified Amberlite IRA-400 Cl⁻ ion-exchange resin) rsc.org

Sustainable Practices and Waste Management Considerations in Resin Application

The application of ion exchange resins such as this compound necessitates careful consideration of its environmental impact. The main concerns revolve around the consumption of chemicals for regeneration and the proper disposal of spent regenerant solutions and exhausted resin. samcotech.com

Sustainable Practices:

To promote sustainability in processes utilizing this compound, several strategies are recommended:

Optimizing Regeneration: Minimizing the quantity of chemical regenerants used by optimizing the regeneration process can significantly decrease chemical consumption and waste. dupont.com

Regenerant Reuse: Where feasible, treating and recycling spent regenerant solutions can further reduce the environmental footprint.

Water Conservation: Employing efficient rinsing techniques following regeneration helps to conserve water.

Waste Management:

Proper management of waste from this compound usage is crucial. The spent regenerant, which contains a high concentration of displaced ions and the regenerant chemical, requires treatment prior to discharge to comply with environmental regulations. samcotech.com

When the resin's operational life is over and it can no longer be efficiently regenerated, it must be disposed of correctly. The disposal method depends on the contaminants the resin has been exposed to. If the resin has been in contact with hazardous materials, it may need to be treated as hazardous waste. samcotech.com Standard disposal options for spent resins include burial in landfills or incineration. samcotech.com

Future Research Directions and Emerging Applications of Amberlite Cg 400

Exploration of Advanced Resin Chemistries and Functionalization for Enhanced Performance

The performance of an ion exchange resin is intrinsically linked to its chemical structure. Future research will delve into novel functionalization strategies to improve the performance of resins like Amberlite CG-400. This involves the introduction of new functional groups or the modification of the existing quaternary ammonium (B1175870) groups to tailor the resin's affinity for specific ions. acs.org

One area of exploration is the functionalization of the resin matrix to create chelating resins. By incorporating ligands with a high affinity for specific metal ions, the selectivity of the resin can be dramatically increased. For instance, research has shown that functionalizing similar resin backbones can lead to enhanced uptake of specific elements, such as uranium. researchgate.net

Table 1: Comparison of Adsorption Capacities for Uranium (VI) on Various Amberlite Resins

ResinAdsorption Capacity (mg/g)Reference
This compound112.36 researchgate.net
Amberlite IRA-91064.26 researchgate.net
Ambersep 920 U (SO4)58 researchgate.net
Ambersep 920 U (Cl)50 researchgate.net

Integration into Hybrid Separation Systems

The future of separation technology likely involves the integration of multiple techniques to achieve superior purification. This compound is well-positioned to be a key component in such hybrid systems.

One emerging application is in Wafer-Enhanced Electrodeionization (WE-EDI). mdpi.com This technology combines ion exchange with an electric field to achieve selective ion removal, even from highly concentrated solutions. mdpi.com In these systems, anion exchange resins like Amberlite IRA-400, a close relative of CG-400, are used in conjunction with cation exchange resins. mdpi.comresearchgate.net Future research will likely focus on optimizing the combination of resins and operating parameters in WE-EDI systems to target specific industrial wastewater streams.

Another hybrid approach involves combining resin adsorption with other treatment processes. For example, studies have investigated the use of Amberlite IRA 402 resin for dye removal, followed by enzymatic treatment to break down the desorbed dye, offering a more complete and environmentally friendly solution. mdpi.com Similar multi-stage processes could be developed utilizing this compound for the removal of other contaminants.

Predictive Modeling and Machine Learning Applications in Resin Performance

The ability to predict the performance of an ion exchange resin under various conditions is a significant advantage for process optimization and design. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area. researchgate.netrsc.org

Researchers are developing ML models to predict the breakthrough of contaminants in granular activated carbon columns, a technology with parallels to ion exchange columns. researchgate.netcarollo.com These models can take into account a multitude of variables, including influent concentration, flow rate, and the properties of the adsorbent and the substance being adsorbed. carollo.comnih.gov Similar models could be developed for this compound to predict its performance in various applications, reducing the need for extensive and time-consuming pilot studies. researchgate.net

These predictive models can help in:

Estimating the service life of a resin bed. carollo.com

Selecting the optimal resin for a specific separation task.

Optimizing operating conditions to maximize efficiency and minimize costs.

Table 2: Key Parameters in Predictive Modeling of Adsorption Processes

Parameter CategorySpecific Parameters
Adsorbate (Contaminant) PropertiesMolecular weight, charge, size, partition coefficients
Adsorbent (Resin) PropertiesParticle size, cross-linking, functional group density, porosity
Water Matrix PropertiespH, temperature, ionic strength, presence of competing ions
Operational ParametersFlow rate, influent concentration, bed depth

This table is a generalized representation based on principles of adsorption and ion exchange modeling.

Sustainable Chemical Processes and Circular Economy Integration

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. rsc.org Ion exchange resins like this compound can play a crucial role in developing more sustainable processes.

A key aspect of sustainability is the reduction of waste. scirp.org By effectively removing and recovering valuable materials from waste streams, ion exchange resins contribute to a circular economy. For example, resins can be used to recover precious metals from industrial effluents, turning a waste product into a valuable resource. The regeneration and reuse of the resin itself is a fundamental aspect of its sustainability. scirp.org

Future research in this area will focus on:

Developing more efficient and environmentally friendly regeneration methods for this compound, minimizing the use of harsh chemicals.

Exploring the use of this compound in biorefineries for the purification of bio-based chemicals and fuels.

Integrating ion exchange into closed-loop processes where water and other materials are recycled and reused. mdpi.com

The concept of a "circular economy" in chemical processes aims to minimize waste by reusing materials that would otherwise be discarded. rsc.org For example, a co-product from one reaction could be utilized in a subsequent esterification reaction, thereby avoiding waste generation. scirp.org

Q & A

Q. What are the typical applications of Amberlite CG-400 in academic research, and how do researchers optimize its use for ion-exchange processes?

this compound, a strongly basic anion exchange resin, is widely used for separating and preconcentrating ionic species, such as chromate (Cr(VI)) and uranyl (U(VI)) ions. For example, in Cr(VI) preconcentration, optimal conditions include 1.0 g resin mass, pH 5.5, and a sample flow rate of 0.5 mL/min, achieving 63% recovery . Researchers often optimize parameters like pH, resin mass, and contact time using factorial designs (e.g., Plackett-Burman) or response surface methodology (RSM) to maximize adsorption efficiency while minimizing analyte loss .

Q. How does pH influence the adsorption efficiency and analyte recovery of this compound?

pH critically affects the resin’s ion-exchange capacity due to protonation/deprotonation of functional groups. For Cr(VI) adsorption, pH 5.5 maximizes recovery (63%), while higher pH (>7) reduces efficiency due to competition with hydroxide ions . Similarly, in protein purification, pH 4 yields 67% chromogenic index removal with 14.4% activity loss, whereas pH 7 increases removal to 82% but causes 67% activity loss, highlighting trade-offs between purity and functionality .

Q. How does this compound compare to other ion-exchange resins (e.g., A500P) in terms of performance?

Comparative studies show that this compound underperforms A500P in specific scenarios. At pH 4, A500P achieves 74% chromogenic index removal (vs. 67% for CG-400) with lower protein activity loss (9.0% vs. 14.4%). At pH 7, A500P maintains superior removal (91%) and lower activity loss (58%) . These differences arise from variations in resin matrix structure and functional group density, necessitating resin selection based on target analytes and experimental constraints.

Advanced Research Questions

Q. What mechanistic insights explain the adsorption behavior of U(VI) on this compound under varying conditions?

U(VI) adsorption on this compound follows a ligand-exchange mechanism, where uranyl ions (UO₂²⁺) bind to quaternary ammonium groups. Adsorption efficiency depends on pH (maximal at pH 3–5), contact time (equilibrium at ~60 min), and temperature (exothermic process). Phosphate ions compete with U(VI) for binding sites, reducing adsorption capacity by 30–40%, necessitating pretreatment for phosphate-rich samples . Kinetic studies often fit pseudo-second-order models, suggesting chemisorption dominates .

Q. How can researchers resolve contradictions in reported adsorption capacities of this compound across studies?

Discrepancies arise from differences in experimental design (e.g., resin pretreatment, analyte concentration, competing ions). For instance, Cr(VI) recovery varies from 63% to >90% depending on sample volume and flow rate . To reconcile data, researchers should:

  • Standardize resin activation protocols (e.g., pre-washing with HCl/NaOH).
  • Report full experimental conditions (pH, ionic strength, temperature).
  • Validate results using complementary techniques like FTIR or XPS to confirm binding mechanisms .

Q. What advanced methodologies are used to enhance the photocatalytic activity of this compound-supported catalysts?

this compound serves as a scaffold for immobilizing metalloporphyrins (e.g., iron porphyrazine), enabling heterogeneous photocatalysis. However, limited charge transfer under visible light restricts efficiency. Hybrid systems coupling CG-400-supported catalysts with semiconductors (e.g., TiO₂) improve electron-hole separation, enhancing degradation rates of organic pollutants by 50–70% .

Q. How can experimental designs like RSM improve the optimization of this compound-based processes?

Response Surface Methodology (RSM) identifies interactive effects of variables (e.g., pH, resin mass, contact time) on adsorption efficiency. For example, RSM optimized Brilliant Blue G-250 dye removal using Amberlite XAD-4/resin composites, achieving >90% efficiency by balancing pH (6.5) and adsorbent dosage (1.2 g/L) . Similar approaches can be applied to CG-400 workflows to reduce trial-and-error experimentation.

Methodological Guidance

Q. What protocols ensure reproducibility in this compound-based experiments?

  • Resin Pretreatment : Sequentially wash with 1M HCl, deionized water, 1M NaOH, and water to remove impurities .
  • Batch Experiments : Use controlled agitation (150–200 rpm) and standardized sample volumes (50–100 mL) .
  • Analytical Validation : Cross-check results with ICP-MS or AAS for metal quantification and SDS-PAGE for protein purity .

Q. How should researchers address low analyte recovery rates in CG-400-based preconcentration?

Low recovery (e.g., 63% for Cr(VI)) may stem from incomplete elution or competing ions. Mitigation strategies include:

  • Using stronger eluents (e.g., 2M HNO₃ for U(VI)).
  • Incorporating chelating agents (e.g., EDTA) to mask interfering ions .

Data Analysis and Reporting

Q. What statistical models are appropriate for analyzing adsorption kinetics and isotherms?

  • Kinetics : Pseudo-second-order models best describe chemisorption-dominated processes .
  • Isotherms : Langmuir models fit monolayer adsorption, while Freundlich models suit heterogeneous surfaces .
  • Thermodynamics : Calculate ΔG, ΔH, and ΔS using van’t Hoff plots to determine spontaneity and energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amberlite CG-400
Reactant of Route 2
Reactant of Route 2
Amberlite CG-400

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.